molecular formula C6H8N2O2 B13951920 2-(3-Oxomorpholino)acetonitrile

2-(3-Oxomorpholino)acetonitrile

Cat. No.: B13951920
M. Wt: 140.14 g/mol
InChI Key: YPPJUMZSEMVHGJ-UHFFFAOYSA-N
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Description

2-(3-Oxomorpholino)acetonitrile is a nitrile-containing compound featuring a 3-oxomorpholino moiety, a six-membered ring containing both oxygen and nitrogen atoms. The 3-oxomorpholino group is prized for its ability to modulate electronic properties and enhance binding interactions in bioactive molecules, as seen in intermediates for M2-29V analogs in medicinal chemistry .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-(3-oxomorpholin-4-yl)acetonitrile

InChI

InChI=1S/C6H8N2O2/c7-1-2-8-3-4-10-5-6(8)9/h2-5H2

InChI Key

YPPJUMZSEMVHGJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineacetonitrile, 3-oxo- can be achieved through several methods. One common approach involves the reaction of morpholine with acetonitrile in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as ethanol or dimethylformamide. The reaction can be represented as follows:

[ \text{Morpholine} + \text{Acetonitrile} \rightarrow \text{4-Morpholineacetonitrile, 3-oxo-} ]

Industrial Production Methods

Industrial production of 4-Morpholineacetonitrile, 3-oxo- often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineacetonitrile, 3-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Morpholineacetonitrile, 3-oxo- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Morpholineacetonitrile, 3-oxo- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Compounds
Compound Name Molecular Formula Key Substituents HOMO-LUMO Energy (eV)* Reactivity Notes
4-(3-Oxomorpholino)benzonitrile (29c) C11H9N2O2 3-Oxomorpholino, benzonitrile N/A Moderate electrophilicity due to nitrile; used in C–C bond cleavage reactions
Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile C13H11NO4 Chromene ring, oxo group HOMO: -6.2, LUMO: -1.8 Non-planar structure; electron density localized on chromene ring
(3-Fluoro-5-methoxyphenyl)acetonitrile C9H8FNO Fluoro, methoxy groups N/A High electronegativity from fluorine; increased stability in polar solvents
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile C10H8N2O2 Indole ring, hydroxyl, oxo groups N/A Aromatic system enhances π-π interactions; potential biological activity

*HOMO-LUMO data from DFT calculations in .

Key Observations :

  • 3-Oxomorpholino Derivatives: The 3-oxomorpholino group introduces a polar, heterocyclic structure, enhancing solubility in acetonitrile and participation in catalytic reactions (e.g., Cu(CF3SO3)2-mediated C–C bond cleavage) .
  • Chromene Derivatives: The planar chromene ring in methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile allows for extended conjugation, differing from the non-aromatic morpholino ring. DFT studies show HOMO-LUMO gaps (~4.4 eV) indicative of moderate reactivity .

Key Observations :

  • Low Yields in Morpholino Derivatives: The synthesis of 3-oxomorpholino compounds (e.g., 29c, 28c) via Cu(CF3SO3)2 catalysis yields ≤14%, suggesting challenges in ring formation or stability .
  • Solvent Role : Acetonitrile is a common solvent in these reactions, likely due to its polarity and compatibility with nitrile-containing intermediates .
  • Chromene Derivatives: Higher yields reported for chromene-acetonitriles may stem from straightforward rearrangement reactions compared to the multi-step synthesis of morpholino derivatives .

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